molecular formula C17H33N B14657906 2,2-Dipentylheptanenitrile CAS No. 52061-72-0

2,2-Dipentylheptanenitrile

Cat. No.: B14657906
CAS No.: 52061-72-0
M. Wt: 251.5 g/mol
InChI Key: VWJFEYJYQKQKJB-UHFFFAOYSA-N
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Description

2,2-Dipentylheptanenitrile is an organic compound belonging to the nitrile family. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dipentylheptanenitrile can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Substitution: Various nucleophiles can be used to replace the cyano group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the cyano group.

Scientific Research Applications

2,2-Dipentylheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Properties

CAS No.

52061-72-0

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

2,2-dipentylheptanenitrile

InChI

InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

VWJFEYJYQKQKJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)C#N

Origin of Product

United States

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